molecular formula C12H19N3O2 B561399 tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 100501-57-3

tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B561399
CAS No.: 100501-57-3
M. Wt: 237.303
InChI Key: SNYMVWVCTSCTLP-UHFFFAOYSA-N
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Description

It is synthesized as part of medicinal chemistry efforts to develop kinase inhibitors, particularly for anticancer applications . The Boc group enhances solubility and stability during synthetic workflows, while the pyrazolo-pyridine scaffold serves as a privileged structure in drug discovery due to its ability to mimic purine bases in ATP-binding pockets .

Crystallographic Data
Single-crystal X-ray diffraction studies (performed using SHELX software ) confirm its triclinic crystal system (space group P1) with unit cell parameters:

  • $ a = 6.3151 \, \text{Å}, \, b = 9.3615 \, \text{Å}, \, c = 11.215 \, \text{Å} $
  • $ \alpha = 85.837^\circ, \, \beta = 86.794^\circ, \, \gamma = 87.733^\circ $
  • Volume $ V = 659.8 \, \text{Å}^3 $
    Intermolecular hydrogen bonds (N–H···O) stabilize the crystal lattice .

Properties

IUPAC Name

tert-butyl 2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-5-10-9(8-15)7-14(4)13-10/h7H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYMVWVCTSCTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN(C=C2C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672011
Record name tert-Butyl 2-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100501-57-3
Record name tert-Butyl 2-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a β-keto ester, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings, potentially altering the compound’s biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different

Biological Activity

Tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS No. 100501-57-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H19N3O2, with a molecular weight of 237.30 g/mol. Its structure features a pyrazolo-pyridine core which is critical for its biological activity.

PropertyValue
Molecular FormulaC12H19N3O2
Molecular Weight237.30 g/mol
CAS Number100501-57-3

Anti-inflammatory Effects

Recent studies have indicated that compounds similar to tert-butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine derivatives exhibit significant anti-inflammatory properties. For instance, in vitro assays demonstrated that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

Case Study: COX Inhibition
A study reported that related pyrazolo compounds showed IC50 values against COX-2 comparable to standard anti-inflammatory drugs such as celecoxib. Specifically, one derivative exhibited an IC50 of 0.04 ± 0.01 μmol against COX-2, suggesting strong anti-inflammatory potential .

Enzyme Inhibition

Tert-butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine derivatives have also been investigated for their inhibitory effects on various enzymes involved in cancer proliferation and inflammation.

Cyclin-dependent Kinases (CDKs)
Research has shown that some pyrazolo derivatives can selectively inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively . This selectivity indicates potential applications in cancer therapy by targeting specific pathways involved in tumor growth.

Antiproliferative Activity

The antiproliferative effects of these compounds have been assessed in various human cancer cell lines, including HeLa and HCT116 cells. Compounds derived from this class have demonstrated significant inhibition of cell proliferation, indicating their potential as anticancer agents.

Table: Antiproliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHeLa1.5
Compound BHCT1161.8
tert-butyl derivativeA3750.9

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at various positions on the pyrazolo ring can enhance or diminish activity against specific targets:

  • Substituents : Electron-donating groups on the pyrazolo ring enhance anti-inflammatory activity.
  • Ring Modifications : Alterations to the nitrogen positions can significantly affect enzyme inhibition profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of tert-butyl pyrazolo[4,3-c]pyridine derivatives, highlighting substituent variations, molecular properties, and applications:

Table 1: Structural Comparison of Pyrazolo[4,3-c]pyridine Derivatives

Compound Name & CAS (if available) Substituents Molecular Formula Molecular Weight Key Features/Applications Reference
Target Compound 2-methyl, 5-Boc C₁₂H₁₉N₃O₂ 253.3 Anticancer kinase inhibitor lead
tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (924869-27-2) No 2-methyl substituent C₁₁H₁₇N₃O₂ 223.27 Intermediate for functionalization
tert-Butyl 2-(4-chloro-3,5-dimethylphenyl)-... (Compound 55b) 2-(4-chloro-3,5-dimethylphenyl), 3-ureido C₂₃H₂₈ClN₅O₃ 508.0 ([M+H]⁺) Higher molecular weight; potential kinase inhibitor
tert-Butyl 2-ethyl-7-(hydroxymethyl)-... (1373028-96-6) 2-ethyl, 7-hydroxymethyl C₁₄H₂₃N₃O₃ 281.36 Enhanced polarity for solubility; lab-scale synthesis
tert-Butyl 7-(hydroxymethyl)-2-methyl-... 7-hydroxymethyl, 2-methyl C₁₂H₁₉N₃O₃ 253.3 Polar substituent improves bioavailability
tert-Butyl 7-(2-aminoethyl)-2-(cyclopropylmethyl)-... (1391732-67-4) 2-cyclopropylmethyl, 7-aminoethyl C₁₇H₂₈N₄O₂ 320.43 Bulky substituents for steric effects; bioactive probes
tert-Butyl 3-iodo-... (661487-17-8) 3-iodo C₁₁H₁₆IN₃O₂ ~365.2 Halogenated analog for radiolabeling or cross-coupling
tert-Butyl 3-amino-... (398491-64-0) 3-amino C₁₁H₁₈N₄O₂ 238.29 Amine group for further derivatization

Key Findings from Comparative Analysis:

Substituent Effects on Physicochemical Properties :

  • Polar Groups (e.g., hydroxymethyl in ): Increase solubility but may reduce membrane permeability.
  • Halogens (e.g., iodine in ): Enhance molecular weight and reactivity for Suzuki coupling or radioimaging.
  • Boc Protection : Consistently used across analogs (e.g., ) to stabilize amines during synthesis.

Biological Relevance :

  • The 2-methyl substituent in the target compound likely optimizes steric interactions in kinase binding pockets compared to bulkier groups (e.g., cyclopropylmethyl in ) .
  • Ureido and aryl substituents (e.g., ) improve target affinity but increase synthetic complexity.

Safety and Handling: Compounds with hydroxymethyl or amino groups (e.g., ) require stringent storage (2–8°C, dry) to prevent degradation . Hazard statements (e.g., H317/H319 for skin/eye irritation) are common across analogs .

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